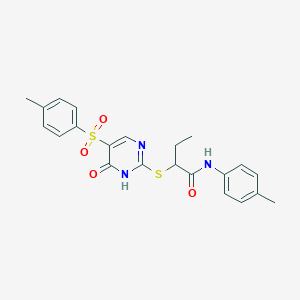

2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide

Description

2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide is a synthetic organic compound featuring a dihydropyrimidinone core modified with a tosyl (p-toluenesulfonyl) group at position 5, a thioether linkage at position 2, and an N-(p-tolyl)butanamide substituent. This structure combines a heterocyclic scaffold with sulfonamide and amide functionalities, making it a candidate for pharmaceutical and materials science research. Its synthesis typically involves multi-step reactions, including thiolation, sulfonylation, and amide coupling, with structural verification via X-ray crystallography (using programs like SHELXL ) and spectroscopic methods.

Properties

IUPAC Name |

N-(4-methylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]butanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c1-4-18(20(26)24-16-9-5-14(2)6-10-16)30-22-23-13-19(21(27)25-22)31(28,29)17-11-7-15(3)8-12-17/h5-13,18H,4H2,1-3H3,(H,24,26)(H,23,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIPPCBCJNZDRJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=C(C=C1)C)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide typically involves multiple steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine derivative with a thiol compound, often in the presence of a base such as sodium hydride or potassium carbonate.

Attachment of the Butanamide Moiety: The final step involves the acylation of the thioether-linked pyrimidine with a butanoyl chloride derivative in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine ring, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on modifications to its dihydropyrimidinone core, substituents, or bioisosteric replacements. Below is a detailed comparison with three key analogs:

Structural Analogs from Pharmacopeial Forum (2017)

Three closely related compounds reported in Pharmacopeial Forum share the butanamide backbone but differ in stereochemistry and substituents: 1. (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m) - Key Differences: - Contains a 2,6-dimethylphenoxy group instead of the tosyl group. - Additional hydroxyl and phenyl groups on the hexan-2-yl chain. - Impact: Enhanced hydrophilicity due to the hydroxyl group but reduced metabolic stability compared to the tosyl analog.

(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound n) Key Differences:

- Stereochemical inversion at positions 2 and 4 (R-configuration).

- Similar substituents to Compound m.

(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound o) Key Differences:

- Mixed stereochemistry (2R,4S) vs. the target compound’s planar dihydropyrimidinone.

Functional Analog: CPA (2-((5-((2-chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide)

Reported in a theoretical study , CPA replaces the dihydropyrimidinone core with a thieno-pyridin-4H moiety and an oxadiazole ring.

- Chlorophenyl group increases lipophilicity (higher LogP) compared to the p-tolyl group.

Comparative Data Table

Research Findings and Implications

Stereochemistry vs. Activity: The stereochemical complexity of Compounds m–n suggests that minor configurational changes significantly alter bioactivity, likely due to steric hindrance or hydrogen-bonding variations.

Core Modifications: CPA’s thieno-pyridin core improves π-π interactions but reduces solubility, highlighting a trade-off between target affinity and pharmacokinetics.

Biological Activity

The compound 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide (CAS Number: 904577-63-5) is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H23N3O4S2

- Molecular Weight : 457.6 g/mol

- Structural Features : Incorporates a tosyl group and a dihydropyrimidinone moiety, which are critical for its biological activity.

Research indicates that compounds containing the dihydropyrimidine structure can act as inhibitors of various enzymes. Notably, 2-thio-6-oxo-1,6-dihydropyrimidines have been identified as inhibitors of human lactate dehydrogenase (LDH), an enzyme implicated in cancer metabolism. The compound demonstrated an IC50 value of 8.1 μM , with optimized derivatives achieving even lower IC50 values (0.48 μM), indicating a potent inhibitory effect on LDH activity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of dihydropyrimidine derivatives. For instance, similar compounds have shown significant inhibitory effects on breast cancer cell lines such as MDA-MB-231, with IC50 values comparable to established chemotherapeutics like paclitaxel (PTX) .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| 2-thio-6-oxo-pyrimidine | MDA-MB-231 | 27.6 | |

| Paclitaxel | MDA-MB-231 | 29.3 | |

| Optimized Dihydropyrimidine | LDHA | 0.48 |

Enzyme Inhibition

The compound's ability to inhibit LDH suggests it may disrupt metabolic pathways in cancer cells, leading to reduced proliferation and increased apoptosis. The binding interactions between the compound and LDH have been elucidated through structural studies, revealing critical binding sites that could be targeted for further optimization .

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities associated with dihydropyrimidine derivatives:

- High-throughput Screening : A study identified novel inhibitors of LDH from a library of dihydropyrimidines, demonstrating the effectiveness of these compounds in targeting metabolic pathways in cancer cells .

- In Vitro Antitumor Activity : A series of pyrimidine derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell growth through mechanisms involving apoptosis and cell cycle arrest .

- Structure–Activity Relationship Studies : Variations in substituents on the pyrimidine core significantly influenced the biological activity, emphasizing the importance of chemical modifications for enhancing efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)-N-(p-tolyl)butanamide?

- Methodology : Synthesis typically involves multi-step reactions, including thioether formation and amide coupling. Key steps include:

- Thiolation : Reacting 5-tosyl-1,6-dihydropyrimidin-6-one with a thiol-containing intermediate under basic conditions (e.g., NaH in DMF) .

- Amide Coupling : Using coupling agents like EDC/HOBt or DCC to link the thiolated pyrimidinone to N-(p-tolyl)butanamide .

- Optimization : Control temperature (0–25°C) and pH (neutral to slightly basic) to minimize side reactions. Solvents such as DMF or dichloromethane are preferred for solubility .

Q. How can researchers characterize the molecular structure and confirm purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Use , , and 2D NMR (e.g., HSQC, HMBC) to verify connectivity of the tosyl, thioether, and p-tolyl groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structure to validate bond angles and stereochemistry .

- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What in vitro biological screening strategies are recommended for initial evaluation of bioactivity?

- Assays :

- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC determination) .

- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Enzyme Inhibition : Evaluate interactions with kinases or proteases via fluorescence-based enzymatic assays .

Advanced Research Questions

Q. How can researchers investigate the interaction mechanisms of this compound with biological targets (e.g., enzymes or receptors)?

- Strategies :

- Covalent Binding Studies : Use LC-MS to identify adducts formed via thioether or acetamide groups with nucleophilic residues (e.g., cysteine) .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to targets like kinases .

- Mutagenesis : Modify putative binding residues in the target protein to confirm interaction sites .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Approach :

- Comparative Assay Standardization : Replicate studies under identical conditions (e.g., cell line passage number, solvent controls) .

- Structure-Activity Relationship (SAR) Analysis : Synthesize analogs to isolate contributions of specific functional groups (e.g., tosyl vs. acetyl substituents) .

- Meta-Analysis : Pool data from multiple studies to identify trends obscured by experimental variability .

Q. How to design a multi-step synthetic pathway with orthogonal protection for functional group compatibility?

- Example Workflow :

| Step | Reaction | Protecting Group | Conditions |

|---|---|---|---|

| 1 | Thiolation | Trityl (S-protection) | DMF, 0°C |

| 2 | Amide Coupling | Fmoc (amine protection) | DCM, RT |

| 3 | Deprotection | TFA (trityl removal) | 25°C, 2 hr |

Q. What computational methods are recommended for predicting structure-activity relationships (SAR) and binding modes?

- Tools :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, EGFR) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors .

Q. How to analyze degradation products under varying pH and oxidative conditions?

- Protocol :

- Forced Degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% HO (oxidative) at 40°C for 24 hours .

- LC-MS/MS : Identify degradation products (e.g., sulfoxide formation from thioether oxidation) .

- Kinetic Studies : Plot degradation rates to determine shelf-life and storage recommendations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.